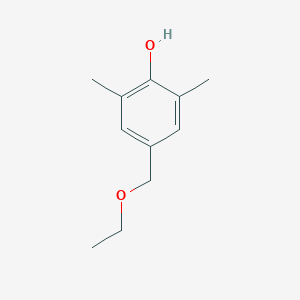

4-(Ethoxymethyl)-2,6-dimethylphenol

Description

Contextualization within Phenolic Ether Chemistry

Phenolic ethers are a class of organic compounds where the hydroxyl group of a phenol (B47542) is substituted by an alkoxy group. wikipedia.org This structural modification of replacing a hydrogen atom in a hydrocarbon with a hydroxyl (-OH) group to form a phenol, and then further etherifying that group, results in compounds with distinct properties and applications. ncert.nic.in Phenolic ethers, including 4-(Ethoxymethyl)-2,6-dimethylphenol, are generally less hydrophilic than their parent phenols but can still accept hydrogen bonds, allowing for some solubility in polar solvents. wikipedia.org

The nomenclature for these compounds follows the standard for ethers, often named as "alkoxybenzenes" or "phenoxyalkanes". wikipedia.org The parent compound of this compound is 2,6-dimethylphenol (B121312), also known as 2,6-xylenol. wikipedia.org This starting material is a significant industrial chemical, primarily produced through the methylation of phenol. wikipedia.org

Significance in Advanced Organic Synthesis and Materials Science Research

While specific research directly on this compound is not extensively documented in publicly available literature, its structural motifs are found in precursors for advanced materials. The 2,6-dimethylphenol core is a fundamental building block for high-performance polymers like poly(2,6-dimethyl-1,4-phenylene oxide) (PPO), a thermoplastic known for its excellent thermal stability and low dissipation factor, making it suitable for high-frequency communication applications. mdpi.comresearchgate.net

Overview of Research Trajectories for Alkoxymethylphenols

Research into alkoxymethylphenols, the broader class to which this compound belongs, is often driven by the desire to create novel thermosetting polymers and other advanced materials. For instance, benzoxazines, which are derived from phenols, are a class of thermosetting resins with high thermal stability. mdpi.com The modification of phenols with alkoxymethyl groups can influence the curing behavior and final properties of such thermosets.

Furthermore, the synthesis of various substituted phenols is a continuous area of investigation. For example, methods for the selective methylation of phenol to produce 2,6-dimethylphenol are well-established, often employing catalysts like iron-chromium mixed oxides. researchgate.net The subsequent functionalization of these phenols, such as by introducing an ethoxymethyl group, represents a logical step in creating monomers with tailored properties for specific material applications. The development of new synthetic routes to access a variety of substituted phenols remains a key focus in organic chemistry. mdpi.com

Chemical Data

| Property | Value |

| Molecular Formula | C11H16O2 |

| IUPAC Name | This compound |

Note: Experimental data for this specific compound is limited in public databases. The data presented is based on its chemical structure.

Structure

3D Structure

Properties

CAS No. |

58661-27-1 |

|---|---|

Molecular Formula |

C11H16O2 |

Molecular Weight |

180.24 g/mol |

IUPAC Name |

4-(ethoxymethyl)-2,6-dimethylphenol |

InChI |

InChI=1S/C11H16O2/c1-4-13-7-10-5-8(2)11(12)9(3)6-10/h5-6,12H,4,7H2,1-3H3 |

InChI Key |

KAQRKQRTMLHHLL-UHFFFAOYSA-N |

Canonical SMILES |

CCOCC1=CC(=C(C(=C1)C)O)C |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 4 Ethoxymethyl 2,6 Dimethylphenol and Its Analogs

Oxidative Coupling Reactions Involving Dimethylphenols

The oxidative coupling of 2,6-disubstituted phenols, especially 2,6-dimethylphenol (B121312) (2,6-DMP), is a cornerstone of industrial polymer chemistry. This process is the primary method for synthesizing poly(phenylene oxide)s (PPOs), a class of high-performance engineering thermoplastics known for their excellent thermal stability and mechanical properties. masterorganicchemistry.comksu.edu.sa The presence of substituents at the ortho positions to the hydroxyl group is crucial as it blocks o-o coupling and directs the polymerization to form linear para-linked chains. organic-chemistry.org

The synthesis of PPOs from 2,6-dimethylphenol is typically achieved through oxidative coupling polymerization, often catalyzed by copper-amine complexes in the presence of oxygen. masterorganicchemistry.comorganic-chemistry.org The reaction proceeds by linking monomer units via C-O-C ether bonds at the para-position relative to the hydroxyl group.

Initially, the polymerization process forms oligomeric structures. In aqueous media, these oligomers, which possess a hydrophilic phenoxy anion at one end, grow until they reach a critical molecular weight and precipitate from the solution, forming initial particles. organic-chemistry.org These particles then coagulate to form larger primary and, eventually, final polymer particles. organic-chemistry.org The molecular weight and polydispersity of the resulting PPO can be influenced by reaction conditions, including the catalyst system, solvent, and temperature. While much of the research focuses on 2,6-DMP, substituted analogs like 4-(ethoxymethyl)-2,6-dimethylphenol can also participate in such reactions, potentially as end-capping agents or comonomers, which would influence the final properties of the polymer.

Table 1: Key Aspects of PPO and Oligomer Formation from Dimethylphenols

| Feature | Description | Key Findings |

|---|---|---|

| Reaction Type | Oxidative Coupling Polymerization | Forms linear polymers by C-O-C ether linkages. organic-chemistry.org |

| Monomers | 2,6-Disubstituted Phenols (e.g., 2,6-DMP) | Ortho-substituents are essential for preventing side reactions and ensuring linearity. organic-chemistry.org |

| Products | Poly(phenylene oxide)s (PPOs) and oligomers | PPOs are high-performance thermoplastics. ksu.edu.sa Oligomers are intermediates in the polymerization process. organic-chemistry.org |

| Catalysts | Copper-amine complexes are commonly used. | Catalyst choice affects reaction rate and polymer properties. libretexts.org |

The mechanism of oxidative coupling polymerization of phenols has been a subject of extensive investigation, with a consensus pointing towards a radical-mediated pathway. The process is initiated by the oxidation of the phenol (B47542) to a phenoxy radical.

The key steps in the radical mechanism are:

Initiation: The catalyst (e.g., a copper-amine complex) facilitates the one-electron oxidation of the phenoxide ion to a phenoxy radical.

Propagation: The phenoxy radical exists in resonance, with radical character at the ortho and para positions. Two phenoxy radicals can couple. C-C coupling can occur, but it often leads to the formation of a diphenoquinone, which is a side product. The more productive step for polymerization is the C-O coupling between the para-position of one radical and the oxygen of another. This forms a dimer that can be further oxidized to a new radical.

Redistribution: A critical aspect of the mechanism, particularly in aqueous systems, is the redistribution process. This involves the exchange of aryloxy groups between oligomers and polymers, which allows for an increase in the average molecular weight even after the monomer is consumed. organic-chemistry.org

The debate between a purely radical mechanism and one involving a phenoxonium cation (an ionic pathway) has been a point of discussion. libretexts.orgyoutube.com However, evidence from techniques like density functional theory (DFT) calculations supports the formation of phenoxy radicals as key intermediates in the polymerization of 2,6-DMP. rsc.org

Derivatization and Functional Group Transformations

The structure of this compound allows for chemical modifications at three distinct sites: the phenolic hydroxyl group, the ethoxymethyl moiety, and the aromatic ring.

The hydroxyl group of this compound behaves as a typical, albeit sterically hindered, phenol. It is weakly acidic and can undergo a variety of characteristic reactions. ncert.nic.inbyjus.com

Acidity and Salt Formation: Like other phenols, it can be deprotonated by strong bases such as sodium hydroxide (B78521) to form the corresponding sodium phenoxide salt. ksu.edu.sa The acidity of 4-substituted 2,6-dimethylphenols is influenced by the nature of the para-substituent. rsc.org

Etherification (Williamson Synthesis): The phenoxide ion is a good nucleophile and can react with alkyl halides to form ethers. This is a standard method for preparing various phenol ethers. wikipedia.org

Esterification: The phenolic hydroxyl group can be acylated using acid chlorides or anhydrides to form phenyl esters. This reaction can sometimes be competitive with electrophilic substitution on the ring if a Friedel-Crafts catalyst is used. google.com

Table 2: Common Reactions of the Phenolic Hydroxyl Group

| Reaction Type | Reagents | Product | Notes |

|---|---|---|---|

| Salt Formation | Strong Base (e.g., NaOH) | Sodium Phenoxide | Demonstrates the acidic nature of the phenol. ksu.edu.sa |

| Etherification | Alkyl Halide (e.g., CH₃I) + Base | Phenyl Ether | Proceeds via an SN2 reaction with the phenoxide. byjus.comwikipedia.org |

| Esterification | Acid Chloride (e.g., CH₃COCl) | Phenyl Ester | Forms an ester linkage at the phenolic oxygen. google.com |

The ethoxymethyl group (-CH₂OCH₂CH₃) is a type of benzylic ether. The C-O bonds within this group can be cleaved under specific conditions, providing a route to other functional groups at the para-position.

Acid-Catalyzed Cleavage: Benzylic ethers are susceptible to cleavage by strong acids like HBr or HI. masterorganicchemistry.comlibretexts.org The reaction typically involves protonation of the ether oxygen, followed by nucleophilic attack of the halide. In the case of this compound, cleavage would likely yield 4-(halomethyl)-2,6-dimethylphenol and ethanol (B145695). The aryl-oxygen bond is significantly stronger and generally does not cleave. libretexts.org

Oxidative Cleavage: Benzylic ethers can also be cleaved oxidatively. organic-chemistry.org Reagents like ozone or other specific oxidizing agents can transform the benzylic ether into other functional groups, potentially leading to the formation of an aldehyde (4-formyl-2,6-dimethylphenol) or a carboxylic acid at the para-position, depending on the reagents and conditions.

The aromatic ring in this compound is highly activated by the strongly electron-donating hydroxyl group. The hydroxyl group is an ortho, para-director. ksu.edu.sancert.nic.in However, in this specific molecule, the ring is highly substituted:

The two ortho positions (C2 and C6) are occupied by methyl groups.

The para position (C4) is occupied by the ethoxymethyl group.

This substitution pattern significantly hinders further electrophilic aromatic substitution. The bulky methyl groups at the ortho positions provide considerable steric hindrance, and the para position is already substituted. Therefore, typical electrophilic substitution reactions like halogenation, nitration, or Friedel-Crafts alkylation/acylation are unlikely to proceed under standard conditions. Any potential reaction would require forcing conditions and would likely be unselective. A relevant reaction seen in similar systems is dealkylation, where a group at the para-position can be removed under acidic conditions, as seen in the de-tert-butylation of 4-tert-butyl-2,6-dimethylphenol (B188804).

Acid-Catalyzed Reactions and Rearrangements of Dimethylphenols

The presence of a phenolic hydroxyl group and an ether linkage makes this compound susceptible to a variety of acid-catalyzed reactions. The reactivity is largely centered around the cleavage of the ether bond and subsequent reactions of the resulting intermediates.

Under acidic conditions, the ether oxygen of this compound can be protonated, forming a good leaving group. This can be followed by nucleophilic attack, leading to the cleavage of the C-O bond. For instance, treatment with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) is expected to cleave the ethoxymethyl ether, yielding 4-(halomethyl)-2,6-dimethylphenol and ethanol. If an excess of the acid is used, the initially formed ethanol can also be converted to the corresponding ethyl halide.

A related and well-documented reaction is the acid-catalyzed self-condensation of 4-(hydroxymethyl)-2,6-dimethylphenol, an analog of the title compound. In the presence of an acid catalyst, this compound can undergo polymerization to form poly(2,6-dimethyl-1,4-phenylene oxide) (PPO), a high-performance thermoplastic. The reaction proceeds through the formation of a benzylic carbocation intermediate, which is stabilized by the electron-donating phenol and methyl groups. This carbocation can then be attacked by the phenolic oxygen of another molecule, leading to the formation of an ether linkage and the elimination of a proton.

Furthermore, under certain acidic conditions, rearrangements can occur. For example, the acid-catalyzed reaction of 2,6-dimethylphenol with formaldehyde (B43269) can lead to the formation of 4,4'-methylenebis(2,6-dimethylphenol). This reaction highlights the propensity of the activated aromatic ring to undergo electrophilic substitution. It is conceivable that under acidic conditions, the ethoxymethyl group of this compound could be cleaved to generate formaldehyde or its equivalent, which could then participate in similar condensation reactions.

The table below summarizes representative acid-catalyzed reactions of dimethylphenol analogs.

| Reactant | Catalyst | Product(s) | Reaction Type |

| 4-(Hydroxymethyl)-2,6-dimethylphenol | Acid | Poly(2,6-dimethyl-1,4-phenylene oxide) | Self-condensation/Polymerization |

| 2,6-Dimethylphenol and Formaldehyde | Acid | 4,4'-Methylenebis(2,6-dimethylphenol) | Condensation |

| 2,6-Xylenol | Acid | Tetramethylbisphenol A | Condensation |

Transition-Metal-Free Coupling Reactions Involving Phenolic Substrates

The development of synthetic methodologies that avoid the use of transition metals is a significant area of research due to economic and environmental considerations. Phenolic compounds, including this compound, can participate in a variety of transition-metal-free coupling reactions, primarily through oxidative pathways.

One of the most common transition-metal-free coupling reactions for phenols is oxidative coupling. This can lead to the formation of either carbon-carbon (C-C) or carbon-oxygen (C-O) bonds. The reaction is typically initiated by an oxidizing agent that generates a phenoxy radical. This radical can then couple with another phenoxy radical or a neutral phenol molecule. The regioselectivity of the coupling (ortho-ortho, ortho-para, or para-para) is influenced by the steric and electronic properties of the substituents on the phenol ring. For 2,6-dimethylphenol, oxidative coupling predominantly leads to the formation of poly(2,6-dimethyl-1,4-phenylene oxide) through C-O coupling or 3,3',5,5'-tetramethyl-4,4'-biphenol through para-para C-C coupling.

Hypervalent iodine reagents, such as phenyliodine(III) diacetate (PIDA), are effective oxidants for promoting the transition-metal-free coupling of phenols. These reagents can facilitate the selective para-C-C dimerization of 2,6-dimethylphenol to yield 3,5,3′,5′-tetramethyl-biphenyl-4,4′-diol. rsc.org The mechanism is believed to involve the formation of an aryloxyiodonium(III) intermediate, which then undergoes further reaction to form the C-C bond. wikipedia.org Given the structural similarity, this compound would be expected to undergo similar oxidative coupling reactions, although the ethoxymethyl group might also be susceptible to oxidation or cleavage under the reaction conditions.

The table below presents examples of transition-metal-free coupling reactions of phenolic substrates.

| Reactant | Reagent/Conditions | Product(s) | Coupling Type |

| 2,6-Dimethylphenol | Oxidizing agent (e.g., O2, H2O2) | Poly(2,6-dimethyl-1,4-phenylene oxide) | C-O Coupling |

| 2,6-Dimethylphenol | Phenyliodine(III) diacetate (PIDA) | 3,5,3′,5′-Tetramethyl-biphenyl-4,4′-diol | para-para C-C Coupling |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the detailed molecular structure of "4-(Ethoxymethyl)-2,6-dimethylphenol". Through one- and two-dimensional experiments, the chemical environment and connectivity of each proton and carbon atom can be mapped.

The ¹H NMR spectrum of "this compound" provides critical information about the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) are typically recorded in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (B1202638) (TMS).

The key proton signals can be assigned as follows:

Hydroxyl Proton (-OH): A broad singlet that can appear over a wide chemical shift range, typically between 4.5-5.5 ppm, depending on the solvent and concentration due to hydrogen bonding.

Aromatic Protons (Ar-H): The two equivalent protons on the benzene (B151609) ring are expected to appear as a singlet in the aromatic region, typically around 6.9-7.1 ppm.

Benzylic Methylene (B1212753) Protons (-CH₂-O): The two protons of the methylene group attached to the aromatic ring and the ethoxy group appear as a singlet, generally in the range of 4.3-4.5 ppm.

Ethoxy Methylene Protons (-O-CH₂-CH₃): These two protons show up as a quartet due to coupling with the adjacent methyl protons, with an expected chemical shift of approximately 3.5 ppm.

Aromatic Methyl Protons (Ar-CH₃): The six protons from the two equivalent methyl groups attached to the benzene ring will produce a sharp singlet, typically around 2.2 ppm.

Ethoxy Methyl Protons (-CH₂-CH₃): The three protons of the terminal methyl group of the ethoxy substituent appear as a triplet, coupled to the adjacent methylene group, at approximately 1.2 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

{

"interactive_table": {

"headers": ["Proton Assignment", "Predicted Chemical Shift (δ, ppm)", "Multiplicity", "Integration"],

"rows": [

["-OH", "4.5 - 5.5", "Broad Singlet", "1H"],

["Ar-H", "6.9 - 7.1", "Singlet", "2H"],

["Ar-CH₂-O", "4.3 - 4.5", "Singlet", "2H"],

["-O-CH₂-CH₃", "~3.5", "Quartet", "2H"],

["Ar-CH₃", "~2.2", "Singlet", "6H"],

["-CH₂-CH₃", "~1.2", "Triplet", "3H"]

]

}

}

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Based on the structure of "this compound," eight distinct carbon signals are expected.

The predicted assignments for the carbon signals are as follows:

C1 (C-OH): The carbon atom bearing the hydroxyl group is expected to have a chemical shift in the range of 150-155 ppm.

C2/C6 (C-CH₃): The two equivalent carbon atoms attached to the methyl groups are predicted to resonate around 128-132 ppm.

C3/C5 (C-H): The two equivalent aromatic carbons bonded to hydrogen are expected in the region of 127-130 ppm.

C4 (C-CH₂): The aromatic carbon at the para-position, bonded to the ethoxymethyl group, is anticipated to appear around 135-140 ppm.

Benzylic Methylene Carbon (Ar-CH₂-O): This carbon is expected to have a chemical shift in the range of 70-75 ppm.

Ethoxy Methylene Carbon (-O-CH₂-CH₃): The methylene carbon of the ethoxy group is predicted to be in the 65-70 ppm range.

Aromatic Methyl Carbons (Ar-CH₃): The carbons of the two methyl groups on the ring are expected to appear at approximately 16-20 ppm.

Ethoxy Methyl Carbon (-CH₂-CH₃): The terminal methyl carbon of the ethoxy group is anticipated to be the most upfield signal, around 14-16 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

{

"interactive_table": {

"headers": ["Carbon Assignment", "Predicted Chemical Shift (δ, ppm)"],

"rows": [

["C1 (C-OH)", "150 - 155"],

["C2/C6 (C-CH₃)", "128 - 132"],

["C3/C5 (C-H)", "127 - 130"],

["C4 (C-CH₂)", "135 - 140"],

["Ar-CH₂-O", "70 - 75"],

["-O-CH₂-CH₃", "65 - 70"],

["Ar-CH₃", "16 - 20"],

["-CH₂-CH₃", "14 - 16"]

]

}

}

Two-dimensional (2D) NMR experiments are essential for confirming the assignments made in the 1D spectra and for establishing the connectivity of the molecular framework. youtube.comsdsu.eduresearchgate.net

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. sdsu.edu A key correlation would be observed between the methylene protons of the ethoxy group (~3.5 ppm) and the methyl protons of the same group (~1.2 ppm), confirming the ethyl fragment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached. youtube.com It would confirm the assignments by linking the proton signals to their corresponding carbon signals, for instance, the aromatic protons (~7.0 ppm) to the C3/C5 carbons (~128 ppm) and the aromatic methyl protons (~2.2 ppm) to the aromatic methyl carbons (~18 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds). youtube.com Key HMBC correlations would be expected between the benzylic methylene protons (~4.4 ppm) and the aromatic carbons C3/C5, C4, and the ethoxy methylene carbon. Furthermore, correlations between the aromatic methyl protons (~2.2 ppm) and the aromatic carbons C1, C2/C6, and C3/C5 would firmly establish the substitution pattern on the aromatic ring.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

The electron ionization (EI) mass spectrum of "this compound" (molecular weight: 180.25 g/mol ) would be expected to show a molecular ion peak (M⁺) at m/z 180. The fragmentation pattern would likely involve characteristic losses associated with the functional groups present.

Key expected fragmentation pathways include:

Loss of an ethyl group (-C₂H₅): Cleavage of the ether bond could lead to the loss of an ethyl radical, resulting in a fragment ion at m/z 151.

Loss of an ethoxy group (-OC₂H₅): This would generate a prominent peak at m/z 135, corresponding to the stable 2,6-dimethyl-4-methylenephenonium ion.

Formation of the tropylium ion: Rearrangement and fragmentation could lead to the formation of a tropylium-like ion at m/z 121, a common feature in the mass spectra of substituted phenols.

Loss of formaldehyde (B43269) (-CH₂O): Cleavage of the benzylic ether bond could result in the loss of formaldehyde, giving a fragment at m/z 150.

Table 3: Predicted Major Fragment Ions in the Mass Spectrum of this compound

{

"interactive_table": {

"headers": ["m/z", "Predicted Fragment"],

"rows": [

["180", "[M]⁺ (Molecular Ion)"],

["151", "[M - C₂H₅]⁺"],

["135", "[M - OC₂H₅]⁺"],

["121", "Tropylium-like ion"],

["107", "Benzylic cleavage fragment"]

]

}

}

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula of the compound. For "this compound" (C₁₁H₁₆O₂), the calculated exact mass is 180.11503. An HRMS measurement confirming this value would provide strong evidence for the assigned molecular formula.

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of "this compound" in complex mixtures. thermofisher.combrjac.com.br The gas chromatograph separates the components of the mixture, and the mass spectrometer provides identification of the individual compounds. The retention time of "this compound" would be a characteristic property under specific GC conditions (e.g., column type, temperature program). Following separation, the mass spectrum of the eluted compound can be compared with a library of spectra for positive identification. brjac.com.br For instance, in the analysis of related phenolic compounds, specific retention times are used for their identification. researchgate.netresearchgate.netnih.gov

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are pivotal techniques for identifying the functional groups present in a molecule. These methods measure the absorption of infrared radiation by a sample, which excites molecular vibrations at specific frequencies corresponding to the types of chemical bonds and their environments.

For this compound, the FTIR spectrum would be expected to display characteristic absorption bands corresponding to its primary functional groups: the hydroxyl (-OH) group, the ether (C-O-C) linkage, the aromatic ring, and the aliphatic C-H bonds of the methyl and ethoxy groups.

Expected IR/FTIR Absorption Bands for this compound:

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |

| Phenolic Hydroxyl | O-H Stretch | 3200-3600 | Broad, Strong |

| Aromatic C-H | C-H Stretch | 3000-3100 | Medium |

| Aliphatic C-H (methyl, ethyl) | C-H Stretch | 2850-2960 | Strong |

| Aromatic Ring | C=C Stretch | 1450-1600 | Medium to Strong |

| Ether Linkage | C-O-C Stretch (asymmetric) | 1200-1275 | Strong |

| Phenolic C-O | C-O Stretch | 1180-1260 | Strong |

| Aromatic C-H | C-H Bending (out-of-plane) | 800-900 | Strong |

Note: This table represents expected values based on the analysis of similar phenolic and ether compounds. Actual experimental values may vary.

The broadness of the O-H stretching band is a key indicator of hydrogen bonding. The precise positions of the aromatic C=C stretching and C-H bending bands would provide information about the substitution pattern on the benzene ring.

X-ray Crystallography for Solid-State Structural Determination

While a specific crystal structure for this compound is not available in open databases, a crystallographic study would reveal:

Molecular Geometry: The exact bond lengths and angles of the ethoxymethyl substituent relative to the dimethylphenol core.

Conformation: The orientation of the ethoxymethyl group, which can rotate around the C-O and C-C bonds.

Intermolecular Interactions: The presence and nature of hydrogen bonds, particularly involving the phenolic hydroxyl group, and other van der Waals forces that dictate the crystal packing.

Hypothetical Crystallographic Data Table:

| Parameter | Description | Expected Information |

| Crystal System | The symmetry of the unit cell. | e.g., Monoclinic, Orthorhombic |

| Space Group | The specific symmetry elements of the crystal. | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | The size and shape of the repeating unit. |

| Bond Lengths (Å) | C-O (phenol), C-O (ether), C=C (aromatic) | Confirmation of bond orders and electronic effects. |

| Bond Angles (°) | C-O-H, C-O-C | Insight into molecular strain and conformation. |

| Hydrogen Bonding | O-H···O distances and angles | Details on the key intermolecular packing forces. |

Note: This table is illustrative of the data obtained from an X-ray crystallography experiment.

Electrochemical Characterization Techniques

Electrochemical methods are used to study the redox (reduction-oxidation) properties of a compound. For this compound, the primary electroactive moiety is the phenolic hydroxyl group, which can be oxidized.

Cyclic Voltammetry (CV) for Redox BehaviorCyclic voltammetry is a versatile technique for investigating the electrochemical behavior of a substance. It involves scanning the potential of an electrode linearly with time and measuring the resulting current. The resulting plot, a voltammogram, provides information about the oxidation and reduction potentials of the analyte.

A cyclic voltammogram of this compound would be expected to show an anodic (oxidation) peak corresponding to the oxidation of the phenolic -OH group to a phenoxyl radical. The potential at which this peak occurs would indicate the ease of oxidation. The reversibility of this process could also be assessed by the presence or absence of a corresponding cathodic (reduction) peak on the reverse scan.

Square Wave Voltammetry (SWV) for Mechanistic InsightsSquare wave voltammetry is another powerful pulse technique known for its high speed and sensitivity.nist.govThe potential waveform is a square wave superimposed on a staircase potential ramp.chemscene.comCurrent is sampled at the end of both the forward and reverse pulses, and the difference is plotted.nist.govThis results in excellent suppression of background current.chemscene.comSWV is particularly useful for studying the kinetics of electrode reactions and can provide insights into the mechanism of the oxidation of the phenolic group.nih.gov

Expected Electrochemical Parameters:

| Technique | Parameter | Information Provided |

| Cyclic Voltammetry (CV) | Anodic Peak Potential (Epa) | Potential at which oxidation occurs. |

| Cyclic Voltammetry (CV) | Cathodic Peak Potential (Epc) | Potential at which reduction occurs (if reversible). |

| Differential Pulse Voltammetry (DPV) | Peak Current (Ip) | Proportional to the analyte concentration. |

| Square Wave Voltammetry (SWV) | Net Current (Δi) | Provides high sensitivity for quantitative analysis. |

Note: This table outlines the type of data that would be generated from electrochemical analyses.

Advanced Chromatographic Separations

Chromatography is essential for separating and purifying compounds from a mixture. For a moderately polar compound like this compound, several advanced chromatographic techniques would be suitable.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC would be the most common approach. A nonpolar stationary phase (like C18) would be used with a polar mobile phase, typically a mixture of water and a solvent like acetonitrile or methanol (B129727). The separation of 2,6-dimethylphenol (B121312) has been demonstrated using such methods, and a similar approach would be effective for its ethoxymethyl derivative. sielc.com

Gas Chromatography (GC): Due to its phenolic nature, direct analysis by GC can sometimes lead to peak tailing. Derivatization of the hydroxyl group to form a less polar ether or ester can improve chromatographic performance. epa.gov A nonpolar or mid-polarity capillary column (e.g., DB-5) coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) would be appropriate for its separation and identification.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of "this compound" and quantifying its concentration in various mixtures. Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of phenolic compounds due to its efficacy in separating molecules based on their hydrophobicity. phenomenex.com

In a typical RP-HPLC method for "this compound," a non-polar stationary phase, such as a C18 (octadecylsilane) column, is used in conjunction with a polar mobile phase. phenomenex.com The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile or methanol. chromatographyonline.com Adjusting the ratio of the organic solvent to water allows for the fine-tuning of the retention time of the compound. For ionizable analytes like phenols, the pH of the mobile phase can be controlled with buffers or acid additives (e.g., formic acid or trifluoroacetic acid) to ensure consistent retention and peak shape by suppressing the ionization of the phenolic hydroxyl group. chromatographyonline.com

Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic ring in "this compound" absorbs UV light. The selection of an appropriate wavelength, typically near the absorbance maximum of the phenol (B47542), ensures high sensitivity. epa.gov By comparing the peak area of the sample to a calibration curve generated from standards of known concentration, the purity and concentration of "this compound" can be accurately determined.

Representative HPLC Method Parameters:

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 274 nm |

| Injection Volume | 10 µL |

Example Purity Analysis Data:

| Peak Number | Retention Time (min) | Area (%) | Identity |

| 1 | 2.5 | 1.2 | Impurity (e.g., 2,6-dimethylphenol) |

| 2 | 4.8 | 98.5 | This compound |

| 3 | 6.1 | 0.3 | Impurity (e.g., over-alkylation product) |

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique used to monitor the progress of chemical reactions, such as the synthesis of "this compound". libretexts.orgukessays.com It allows for the qualitative assessment of the consumption of starting materials and the formation of products over time. libretexts.org

In the context of synthesizing "this compound," TLC can be used to track the conversion of the starting phenol (e.g., 2,6-dimethylphenol). The process involves spotting a small aliquot of the reaction mixture onto a TLC plate, which is typically coated with a polar adsorbent like silica (B1680970) gel. ukessays.com A reference spot of the starting material is also applied to the plate for comparison. rochester.edu

The plate is then developed in a sealed chamber containing a suitable mobile phase, or eluent, which is a solvent or a mixture of solvents. The choice of eluent is critical for achieving good separation. For moderately polar compounds like "this compound," a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or diethyl ether) is often effective. The optimal solvent system is one that moves the starting material to a retention factor (Rf) of approximately 0.3-0.4. rochester.edu

As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while a new spot corresponding to the more non-polar product, "this compound," will appear and intensify. The reaction is considered complete when the starting material spot is no longer visible on the TLC plate. libretexts.org Visualization of the spots can be achieved under UV light, as the aromatic rings are UV-active, or by using a chemical staining agent. rochester.edu

Typical TLC Parameters for Reaction Monitoring:

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Hexane:Ethyl Acetate (4:1 v/v) |

| Visualization | UV light (254 nm) or Potassium Permanganate stain |

Illustrative TLC Data for a Synthesis Reaction:

| Time Point | Starting Material (Rf ≈ 0.3) | Product (Rf ≈ 0.6) |

| t = 0 min | Strong spot | No spot |

| t = 30 min | Weaker spot | Faint spot |

| t = 60 min | Faint spot | Stronger spot |

| t = 90 min | No spot | Strong spot |

Computational and Theoretical Chemistry Investigations

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to modern chemistry, offering deep insights into the electronic nature of molecules. These calculations solve approximations of the Schrödinger equation to determine electron distribution, which governs a molecule's geometry, energy, and chemical behavior.

Density Functional Theory (DFT) for Geometry Optimization and Energy Profiles

Density Functional Theory (DFT) is a widely used QM method that calculates the electronic structure of a molecule based on its electron density. It offers a balance between computational cost and accuracy, making it ideal for a range of applications.

For 4-(Ethoxymethyl)-2,6-dimethylphenol, DFT would be employed to perform geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms—the molecule's ground state conformation—by finding the minimum energy structure on the potential energy surface. Key parameters such as bond lengths, bond angles, and dihedral angles are calculated.

Furthermore, DFT can map out energy profiles for various chemical processes. By calculating the energy of the molecule at different points along a reaction coordinate, researchers can identify transition states, determine activation energies, and predict the feasibility and kinetics of potential reactions involving the ethoxymethyl or phenol (B47542) groups.

| Parameter | Description | Predicted Value |

| Bond Lengths (Å) | ||

| C-O (Phenolic) | The distance between the phenolic oxygen and the attached carbon of the benzene (B151609) ring. | ~ 1.37 Å |

| O-H (Phenolic) | The length of the hydroxyl bond. | ~ 0.96 Å |

| C-C (Aromatic) | The average distance between adjacent carbon atoms in the benzene ring. | ~ 1.40 Å |

| C-O (Ether) | The distance between the ether oxygen and the adjacent methylene (B1212753) carbon. | ~ 1.43 Å |

| Bond Angles (°) ** | ||

| C-O-H (Phenolic) | The angle of the hydroxyl group. | ~ 109° |

| C-C-O (Phenolic) | The angle between the ring carbon, adjacent ring carbon, and phenolic oxygen. | ~ 120° |

| Dihedral Angles (°) ** | ||

| C-C-O-C (Ether) | The rotational angle of the ethoxy group, which defines its orientation relative to the ring. | Variable |

Note: The values in this table are hypothetical, representing typical results from DFT calculations for similar phenolic compounds, as specific published data for this compound is not available.

Ab Initio Methods for Spectroscopic Parameter Prediction

Ab initio (Latin for "from the beginning") methods are another class of QM calculations that rely on first principles without using experimental data for parametrization. While computationally more intensive than DFT, they can offer very high accuracy.

Research on the related compound, 2,6-dimethylphenol (B121312) (DMP), and its dimer has utilized ab initio Unrestricted Hartree-Fock calculations with a 6-31G* basis set to investigate electronic states and reactivity. chemnet.com These studies determined the atomic charges on the phenol, phenoxyl radical, phenolate (B1203915) anion, and phenoxonium cation. chemnet.com Such calculations revealed that for the DMP monomer, a significant partial positive charge develops at the para-carbon position only in the singlet cation state, making it susceptible to nucleophilic attack. chemnet.com This finding is crucial for understanding the mechanisms of reactions like copper-catalyzed oxidative phenol coupling. chemnet.com

Applying similar ab initio methods to this compound would allow for the prediction of various spectroscopic parameters, helping to interpret experimental spectra or predict them where they are unavailable.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While QM methods are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the physical movements and conformational changes of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system of interacting atoms, providing a dynamic picture of molecular behavior.

These simulations also illuminate intermolecular interactions. By simulating multiple molecules together, one can study how they interact with each other and with solvent molecules, which is key to understanding properties like solubility and aggregation. The development of accurate force fields, which are sets of parameters describing the potential energy of the system, is critical for meaningful MD simulations. The Automated Topology Builder (ATB) is one resource used to generate force fields for molecules like the structurally similar 4-Ethyl-2,6-dimethylphenol for use in MD simulations.

Reaction Pathway Analysis using Computational Chemistry

Computational chemistry is a powerful tool for elucidating complex reaction mechanisms. By modeling the energy changes along a proposed reaction coordinate, researchers can validate or disprove mechanistic hypotheses.

Studies on related phenols provide clear examples. For instance, computational analysis of the reaction between 2,6-dimethylphenol and alkyl bromides has been used to distinguish between SN1 and SN2 mechanisms. By calculating the stability of carbocation intermediates (relevant to SN1) and the steric hindrance in the transition state (relevant to SN2), a hypothesis can be formed about which pathway is more favorable.

In another example, ab initio calculations on 2,6-dimethylphenol and its dimer have provided strong evidence for the role of a phenoxonium cation in copper-catalyzed oxidative coupling reactions. chemnet.com The calculations showed that the para-carbon of the cation is highly susceptible to nucleophilic attack, supporting a mechanism involving quinone ketal intermediates. chemnet.com Similar computational analyses on this compound could predict its behavior in polymerization reactions or metabolic degradation pathways.

Prediction of Spectroscopic Signatures (e.g., NMR Chemical Shifts)

Computational methods can predict spectroscopic signatures that are essential for chemical identification. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation, and computational chemistry can predict the chemical shifts (δ) of atomic nuclei like ¹H and ¹³C.

Using methods like DFT with specific basis sets, the magnetic shielding of each nucleus in this compound can be calculated. These shielding values are then converted into chemical shifts by referencing a standard compound like tetramethylsilane (B1202638) (TMS). Comparing these predicted spectra to experimental data, where available, serves to validate both the computational model and the experimental structure assignment. Experimental NMR spectra are available for many related compounds, including 2,6-dimethylphenol and 4-bromo-2,6-dimethylphenol, which can serve as benchmarks for computational models.

| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenolic OH | 4.5 - 5.5 | - |

| Aromatic CH | 6.8 - 7.2 | 120 - 130 |

| Ring CH₃ | 2.1 - 2.3 | 15 - 20 |

| Methylene (-O-CH₂-) | 4.3 - 4.5 | 65 - 75 |

| Methylene (-CH₂-CH₃) | 3.4 - 3.6 | 60 - 70 |

| Methyl (-CH₂-CH₃) | 1.1 - 1.3 | 10 - 15 |

Note: The values in this table are hypothetical estimates for this compound based on typical chemical shift ranges for similar functional groups. Specific computational studies are required for accurate predictions.

Applications in Advanced Materials Science

Role as a Monomer and Modifier in Poly(phenylene oxide) (PPO) Synthesis

Poly(phenylene oxide) (PPO), also known as poly(phenylene ether) (PPE), is a high-performance thermoplastic known for its excellent thermal stability, dimensional stability, and chemical resistance. uc.edu The synthesis of PPO is typically achieved through the oxidative coupling polymerization of 2,6-disubstituted phenols, most commonly 2,6-dimethylphenol (B121312). uc.edutandfonline.com In this context, 4-(Ethoxymethyl)-2,6-dimethylphenol can be utilized as both a comonomer and a modifier to precisely tailor the properties of the resulting PPO polymers.

Control of Molecular Weight and Polymer Architecture in Oxidative Polymerization

The molecular weight of PPO is a critical parameter that dictates its processing characteristics and final mechanical properties. The inclusion of this compound in the polymerization of 2,6-dimethylphenol provides a strategic method for controlling the polymer chain length. The ethoxymethyl group at the para position can act as a chain-terminating agent, effectively capping the growing polymer chain and thus limiting the final molecular weight. This control is crucial for producing low-molecular-weight PPO (LMW-PPO), which offers improved processability and is desirable for specific applications like thermosetting resins and electronic materials. acs.orgrsc.org

Table 1: Influence of Modifiers on PPO Molecular Weight

| Modifier | Number Average Molecular Weight (Mn) ( g/mol ) | Polydispersity Index (PDI) | Reference |

| None (High MW PPO) | 81,000 | 40 | researchgate.net |

| Amine/BPO catalyst system | 4,000 - 6,000 | 1.50 | acs.org |

| Peroxydisulfate (PDS) catalyst | 4,600 - 6,000 | Not Specified | rsc.org |

| Mesoporous catalyst | 44,000 | 3.9 | researchgate.net |

This table illustrates how different catalytic systems and modifiers can be used to control the molecular weight and PDI of PPO, with systems designed to produce LMW-PPO achieving significantly lower Mn values.

Synthesis of Functionalized PPO Oligomers and Telechelics

The ethoxymethyl group in this compound serves as a valuable functional handle for the synthesis of specialized PPO oligomers. By participating in the polymerization, this comonomer can be incorporated into the polymer backbone, leading to PPO chains with pendant ethoxymethyl groups. These functional groups can then be subjected to post-polymerization modification, allowing for the grafting of other molecules or the alteration of the polymer's surface properties.

Furthermore, this compound can be instrumental in creating telechelic polymers, which are macromolecules with reactive functional groups at their chain ends. wikipedia.org By carefully controlling the stoichiometry of the polymerization reaction, it is possible to synthesize PPO oligomers that are terminated with the 4-(ethoxymethyl)-2,6-dimethylphenoxy moiety. These telechelic oligomers are crucial building blocks for the synthesis of more complex polymer architectures, such as block copolymers, which are known for their ability to self-assemble into ordered nanostructures. wikipedia.orgmdpi.com The synthesis of dihydroxyl telechelic PPOs has been achieved through the oxidative copolymerization of 2,6-dimethylphenol with various aromatic diols, demonstrating a pathway to creating these valuable intermediates. researchgate.net

Engineering of Novel Polymer Blends and Composites

The miscibility and interfacial adhesion between different polymers are critical factors in the performance of polymer blends. PPO is famously miscible with polystyrene (PS), a property that has led to the successful commercialization of Noryl™ resins. uc.edunih.gov Functionalized PPO, incorporating moieties derived from this compound, can be used to enhance the compatibility of PPO with other polymers that are typically immiscible, such as poly(methyl methacrylate) (PMMA). nih.gov The ethoxymethyl groups can potentially engage in specific interactions, like hydrogen bonding, with other polymers, thereby improving the phase morphology and mechanical properties of the resulting blend.

In composites, the interface between the polymer matrix and the reinforcing filler is paramount. The functional groups introduced by this compound can be used to improve the adhesion between the PPO matrix and fillers, such as silica (B1680970) or glass fibers. This enhanced interfacial bonding leads to more effective stress transfer from the matrix to the reinforcement, resulting in composite materials with superior strength and stiffness.

Development of Antioxidant Additives for Polymer Stabilization

Phenolic compounds are widely recognized for their antioxidant properties, which are crucial for protecting polymers from degradation during high-temperature processing and long-term service. researchgate.netmdpi.com The mechanism of action involves the donation of a hydrogen atom from the phenolic hydroxyl group to a radical species, thereby terminating the auto-oxidation chain reaction. mdpi.com

This compound belongs to the class of sterically hindered phenols. The two methyl groups in the ortho positions to the hydroxyl group enhance the stability of the resulting phenoxyl radical, preventing it from initiating new oxidation chains. specialchem.com This structural feature makes it an effective antioxidant for a variety of polymers, including polyolefins like polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP). researchgate.netresearchgate.net Compared to less hindered phenols, those with bulky substituents in the 2 and 6 positions generally exhibit superior antioxidant efficiency at elevated temperatures. specialchem.com The incorporation of such antioxidant moieties directly into the polymer backbone or as additives can significantly improve the thermal and photo-oxidative stability of the material. researchgate.net

Table 2: Comparison of Antioxidant Efficacy in LLDPE

| Antioxidant | Oxidation Onset Temperature (OOT) (°C) | Relative Antioxidant Ability | Reference |

| Dihydromyricetin (DMY) | Higher than Irganox 1010 | DMY > Irganox 1010 > MG | researchgate.net |

| Irganox 1010 (Commercial) | Standard | - | researchgate.net |

| Methyl Gallate (MG) | Lower than Irganox 1010 | - | researchgate.net |

This table shows a comparative study of different phenolic antioxidants, highlighting that structural differences significantly impact their stabilizing effect on polymers.

Utilization as a Chemical Intermediate in the Synthesis of Complex Molecules

Beyond its direct applications in polymer science, this compound can serve as a versatile chemical intermediate for the synthesis of more complex molecules. The phenolic hydroxyl group, the aromatic ring, and the ethoxymethyl group all offer sites for chemical modification.

For instance, 2,6-dimethylphenol, a closely related compound, is a precursor in the synthesis of pharmaceuticals like mexiletine (B70256) and pesticides. nih.gov It is also used to produce other important chemicals, such as 2,6-dimethylaniline, and can be a building block for larger molecules like tetramethylbisphenol A. wikipedia.org Similarly, the functional groups on this compound could be leveraged to build complex molecular architectures for applications in areas such as specialty chemicals, and as precursors for biologically active compounds. Its structural similarity to intermediates used in the synthesis of Vitamin E precursors, such as 2,3,5-trimethylhydroquinone from 2,3,6-trimethylphenol (B1330405), suggests its potential utility in related synthetic pathways. nih.govresearchgate.net

Environmental Research and Bioremediation Studies of Dimethylphenols

Environmental Occurrence and Analytical Detection in Contaminated Matrices

Dimethylphenol isomers are potential water contaminants, originating from industrial and commercial uses. epa.gov Their presence has been detected in various water sources, including surface water and finished drinking water. epa.gov The environmental fate of these compounds is influenced by their physical and chemical properties. For instance, 2,4-dimethylphenol (B51704) is highly soluble in water and has a relatively short estimated half-life of 3 to 22 days. epa.gov

Advanced Analytical Methods for Trace Detection in Wastewater

The detection of dimethylphenols in environmental samples, particularly in complex matrices like wastewater, requires sophisticated analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed method for the analysis of these compounds. nih.govnih.gov To enhance the accuracy and sensitivity of detection, especially in challenging wastewater samples, specific internal standards and derivatization steps are often utilized.

One study detailed a method for detecting 2,6-dimethylphenol (B121312) in petrochemical wastewater using a glassy carbon electrode modified with ferroporphyrin. electrochemsci.org This electrochemical sensor demonstrated high sensitivity and a low detection limit, offering a promising approach for environmental monitoring. electrochemsci.org The optimization of parameters such as enrichment time, potential, and the type and pH of the electrolyte are crucial for the performance of such sensors. electrochemsci.org

| Analytical Method | Target Analyte | Matrix | Key Features |

| Gas Chromatography-Mass Spectrometry (GC-MS) | 4-nonylphenol | Water (distilled, river, wastewater) | Use of 4-(2,6-dimethylhept-3-yl)phenol as an internal standard; involves acetylation and solid-phase extraction. nih.gov |

| Electrochemical Sensor | 2,6-dimethylphenol | Petrochemical Wastewater | Ferroporphyrin-modified glassy carbon electrode; linear detection range of 8 µM to 0.1 mM with a detection limit of 1 µM. electrochemsci.org |

| Gas Chromatography-Selected Ion Monitoring-Mass Spectrometry (GC-SIM-MS) | 2,5-dimethoxy-4-ethylthiophenethylamine and its metabolites | Rat urine | Involves acidic hydrolysis and liquid-liquid extraction. nih.gov |

Microbial Degradation Pathways of Dimethylphenols

Microbial breakdown presents a viable and environmentally friendly approach to address dimethylphenol contamination. nih.gov Various microorganisms have been identified that can utilize these compounds as a source of carbon and energy, breaking them down into less harmful substances.

Isolation and Characterization of Dimethylphenol-Degrading Microorganisms (e.g., Mycobacterium neoaurum)

Researchers have successfully isolated and identified several bacterial strains capable of degrading different dimethylphenol isomers. Among these, Mycobacterium neoaurum has been shown to effectively degrade 2,6-dimethylphenol. nih.govresearchgate.net One particular strain, B5-4, was found to utilize 2,6-DMP as its sole carbon source for growth and could handle concentrations ranging from 1 to 500 mg/L. nih.govresearchgate.net Other bacteria, such as various Pseudomonas species, have also been studied for their ability to degrade a range of dimethylphenol isomers, often in mixed cultures. nih.govresearchgate.net

Identification of Enzymes Involved in Initial Hydroxylation Steps (e.g., Monooxygenases)

The initial step in the microbial degradation of many aromatic compounds, including dimethylphenols, is often a hydroxylation reaction catalyzed by enzymes called monooxygenases. nih.govnih.gov These enzymes incorporate one atom of molecular oxygen into the aromatic ring, making it more susceptible to further breakdown. nih.gov

In the degradation of 2,6-dimethylphenol by Mycobacterium neoaurum B5-4, a flavin-dependent monooxygenase system, encoded by the mpdAB genes, is responsible for the initial hydroxylation. researchgate.net Cytochrome P450 monooxygenases are another important class of enzymes involved in the hydroxylation of a wide variety of hydrocarbons. nih.gov These enzymes contain a heme cofactor and utilize reduced pyridine (B92270) nucleotides (NADH or NADPH) to activate molecular oxygen. nih.gov

| Enzyme Type | Function | Organism Example |

| Flavin-dependent monooxygenase | Initial hydroxylation of 2,6-dimethylphenol | Mycobacterium neoaurum B5-4 researchgate.net |

| Cytochrome P450 monooxygenase | Hydroxylation of various hydrocarbons | Widespread in bacteria, fungi, plants, and mammals nih.gov |

| p-Cresol methylhydroxylase | Induced by dimethylphenols in the degradation of p-cresol | Pseudomonas fluorescens nih.govresearchgate.net |

| Catechol 2,3-dioxygenase | Induced by dimethylphenols in the meta cleavage pathway | Pseudomonas mendocina nih.govresearchgate.net |

Proposed Metabolic Pathways and Intermediate Metabolites

Following the initial hydroxylation, the degradation of dimethylphenols proceeds through a series of metabolic intermediates. For the degradation of 2,6-dimethylphenol by Mycobacterium neoaurum B5-4, a detailed pathway has been proposed. nih.govresearchgate.net The process begins with two consecutive hydroxylations, converting 2,6-DMP first to 2,6-dimethyl-hydroquinone and then to 2,6-dimethyl-3-hydroxy-hydroquinone. nih.govresearchgate.net The aromatic ring is then opened through an ortho-cleavage, leading to the formation of 2,4-dimethyl-3-hydroxymuconic acid, which is further metabolized and enters the central tricarboxylic acid (TCA) cycle. nih.govresearchgate.net

In other bacterial species, different pathways and intermediates have been observed. For instance, the degradation of 3,4-dimethylphenol (B119073) can produce m-cresol (B1676322) as an intermediate. researchgate.netnih.gov In some cases, the degradation of certain dimethylphenol isomers can lead to the formation of dead-end products, such as 4-hydroxy-3-methylbenzoic acid and 4-hydroxy-2-methylbenzoic acid from 2,4- and 3,4-dimethylphenols, respectively. nih.govresearchgate.net

Advanced Oxidation Processes (AOPs) for Environmental Remediation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation. nih.govyoutube.com These processes generate highly reactive hydroxyl radicals (•OH) that can non-selectively oxidize a wide range of contaminants. youtube.comyoutube.com

Various AOPs have been investigated for the treatment of phenolic effluents, including wet air oxidation, the Fenton process, and catalytic wet air oxidation. nih.gov The Fenton process, which utilizes hydrogen peroxide and an iron catalyst, is a commonly used AOP. nih.govyoutube.com Ozone-based AOPs are also effective, as ozone is a strong oxidizing agent that can be generated on-site. youtube.com The goal of applying AOPs is often to enhance the biodegradability of the effluent, making it suitable for subsequent biological treatment. nih.gov Nanotechnology is also being explored to develop more efficient catalysts for AOPs. nih.gov

Electrochemical Oxidation for Degradation of Phenolic Pollutants

Electrochemical oxidation (EO) is an advanced oxidation process that has demonstrated significant effectiveness in degrading persistent organic pollutants like dimethylphenol (DMP) isomers. nih.gov This method utilizes an electrochemical cell, typically with a stable anode material like Ti/PbO₂, to generate powerful oxidizing agents, primarily hydroxyl radicals (•OH), which then break down the target pollutant molecules. nih.gov

The efficacy of the EO process is influenced by the molecular structure of the DMP isomer. For instance, studies comparing the degradation of 2,4-dimethylphenol (2,4-DMP) and 2,6-dimethylphenol (2,6-DMP) have shown that the position of the methyl groups on the phenol (B47542) ring significantly affects the degradation kinetics and pathways. nih.gov Cyclic voltammetry has identified different peak potentials for 2,4-DMP (0.83 V) and 2,6-DMP (0.77 V). nih.gov

The degradation process for both isomers generally follows pseudo-first-order kinetics, but with different rate constants. nih.gov The kinetic constant (k) for the degradation of 2,6-DMP has been observed to be significantly higher than that for 2,4-DMP, indicating a faster degradation rate under similar conditions. nih.gov The main degradation intermediate for 2,6-DMP is typically a quinone, whereas 2,4-DMP degradation can proceed through both quinone and ether intermediates. nih.gov

Operational parameters such as pH and current density are critical for optimizing the EO process. The highest density of hydroxyl radicals, which are the primary drivers of oxidation, is typically achieved at a higher current density. nih.gov For both 2,4-DMP and 2,6-DMP, an optimal initial pH of 5.0 has been identified for maximizing degradation efficiency. nih.gov

Table 1: Electrochemical Oxidation Parameters for Dimethylphenol Isomers

| Parameter | 2,4-Dimethylphenol (2,4-DMP) | 2,6-Dimethylphenol (2,6-DMP) |

|---|---|---|

| Peak Potential (V) | 0.83 nih.gov | 0.77 nih.gov |

| Limiting Current Density (mA·cm⁻²) | 2.5 nih.gov | 2.0 nih.gov |

| Kinetic Constant (k, min⁻¹) | 0.0041 nih.gov | 0.0150 nih.gov |

| Optimal Initial pH | 5.0 nih.gov | 5.0 nih.gov |

Supercritical Water Oxidation for Environmental Decontamination

Supercritical water oxidation (SCWO) is a highly effective and clean technology for the destruction of hazardous and recalcitrant organic wastes, including phenolic compounds. wikipedia.org The process operates above the thermodynamic critical point of water (374 °C and 218 bar), where water exhibits unique properties. wikipedia.orgumich.edu In its supercritical state, water acts as a non-polar solvent, allowing for the complete miscibility of organic compounds and oxygen, creating a single, homogeneous phase for reaction. wikipedia.orgumich.edu This eliminates interfacial mass transfer limitations found in other oxidation processes.

The high diffusivity and high collision rates of molecules in supercritical water facilitate rapid and efficient oxidation reactions at temperatures between 400-650 °C. wikipedia.org This leads to the breakdown of complex organic molecules into simple, harmless products like carbon dioxide and water. umich.edu A significant advantage of SCWO is the precipitation of inorganic salts from the supercritical fluid, which allows for their easy separation and removal. wikipedia.org

Research on the SCWO of phenol has shown that the process can achieve very high destruction efficiencies. For example, studies have demonstrated that SCWO can achieve over 99.9% phenol oxidation and a 93.5% reduction in Chemical Oxygen Demand (COD) in very short residence times (e.g., 0.75 seconds) at 380 °C and 25 MPa. nih.gov The use of catalysts, such as in-situ formed Fe₂O₃ nanoparticles, can further enhance the process, leading to a COD reduction of up to 97.8%. nih.gov

However, studies have also shown that under certain conditions, the oxidation of phenol in supercritical water can lead to the formation of potentially more toxic intermediates, such as dibenzofuran (B1670420) and dibenzo-p-dioxin. umich.eduacs.org Therefore, careful control of reaction conditions like temperature, residence time, and oxygen concentration is crucial to ensure complete mineralization and prevent the formation of undesirable byproducts. umich.edu

Table 2: Phenol Destruction via Supercritical Water Oxidation

| Parameter | Condition | Result |

|---|---|---|

| Temperature | 380 °C nih.gov | >99.9% Phenol Oxidation nih.gov |

| Pressure | 25 MPa nih.gov | >93.5% COD Reduction nih.gov |

| Residence Time | 0.75 seconds nih.gov | - |

| Oxidant | H₂O₂ nih.gov | - |

| Catalyst (Fe₂O₃) | Present nih.gov | >97.8% COD Reduction nih.gov |

Bioremediation Strategies for Dimethylphenol-Contaminated Environments

Bioremediation offers an environmentally friendly and sustainable approach to cleaning up sites contaminated with organic pollutants like dimethylphenols. nih.govresearchgate.net This technology utilizes the metabolic capabilities of microorganisms, such as bacteria and fungi, to degrade or detoxify hazardous substances, converting them into less toxic forms. nih.govyorku.ca Bioremediation can be applied either in situ, by treating the contaminated soil or water in place, or ex situ, where the contaminated material is excavated and treated elsewhere. nih.govyorku.ca

The success of bioremediation depends on the presence of microorganisms with the appropriate metabolic pathways and the existence of optimal environmental conditions (e.g., temperature, pH, nutrient availability) for microbial activity. yorku.ca For dimethylphenols, several bacterial strains have been identified that can utilize these compounds as a source of carbon and energy.

A notable example is the bacterium Mycobacterium neoaurum B5-4, which has been shown to effectively degrade 2,6-DMP. researchgate.netresearchgate.net This bacterium can utilize 2,6-DMP as its sole carbon source and can degrade it across a wide range of concentrations (from 1 to 500 mg/L). researchgate.net The initial step in the degradation pathway in this organism involves the para-hydroxylation of 2,6-DMP to form 2,6-dimethylhydroquinone (B1220660), a reaction catalyzed by a two-component monooxygenase. researchgate.net Subsequent steps in the metabolic pathway lead to the complete breakdown of the compound. researchgate.net

Bioremediation strategies can include:

Bioaugmentation : The introduction of specific, highly efficient microbial strains to a contaminated site to supplement the indigenous microbial population. yorku.ca

Biostimulation : The modification of the environment by adding nutrients or electron acceptors (like oxygen) to stimulate the activity of the native microorganisms capable of degrading the contaminant. yorku.ca

Composting and Landfarming : Ex situ techniques where contaminated soil is mixed with bulking agents and organic matter to enhance microbial degradation. yorku.ca

These biological methods represent a cost-effective and non-intrusive alternative to conventional physical and chemical treatment technologies for the management of dimethylphenol-contaminated environments. researchgate.netresearchgate.net

Advanced Biological Research Non Clinical Focus

Mechanistic Studies of Antioxidant Activity of 2,6-Dimethylphenol (B121312) Derivatives

The antioxidant capabilities of phenolic compounds, including derivatives of 2,6-dimethylphenol, are a significant area of study. mdpi.com These compounds can neutralize harmful free radicals, which are implicated in oxidative stress. The core mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, which stabilizes the radical. mdpi.com The resulting phenoxy radical is itself stabilized by resonance, preventing it from propagating the radical chain reaction. mdpi.comnih.gov

The antioxidant activity of 2,6-dimethylphenol derivatives is often evaluated using various in vitro assays that measure their ability to scavenge stable free radicals. nih.gov Common methods include the 1,1-diphenyl-2-picryl-hydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid) (ABTS) radical scavenging assay. mdpi.comnih.govfrontiersin.org These tests quantify the radical scavenging capacity, often reported as an IC50 or EC50 value, which is the concentration of the antioxidant required to decrease the initial radical concentration by 50%. mdpi.com

The primary mechanisms of radical scavenging by phenolic compounds are hydrogen atom transfer (HAT) and single electron transfer (SET), which often occur in parallel. nih.govfrontiersin.org The efficiency of a phenolic antioxidant is influenced by the bond dissociation enthalpy (BDE) of the phenolic O-H bond; a lower BDE facilitates hydrogen donation. researchgate.net The presence of alkyl groups, such as the two methyl groups at positions 2 and 6 in the phenol (B47542) ring, provides steric hindrance that can enhance the stability of the resulting phenoxyl radical. nih.gov

Studies on dimeric derivatives of 2,6-dimethylphenol have demonstrated significant radical scavenging activity across multiple assays. nih.gov

Table 1: In Vitro Antioxidant and Radical Scavenging Activities of Di(2,6-dimethylphenol)

| Assay | Measured Activity/Inhibition |

|---|---|

| DPPH Radical Scavenging | High scavenging activity observed. |

| ABTS Radical Scavenging | High radical scavenging capacity. |

| Total Antioxidant Activity (Ferric Thiocyanate Method) | Significant antioxidant activity demonstrated. |

| Reducing Power (Potassium Ferricyanide Method) | Exhibited strong reducing power. |

| Superoxide (B77818) Anion Radical Scavenging | Effective in scavenging superoxide radicals. |

| Hydrogen Peroxide Scavenging | Showed hydrogen peroxide scavenging ability. |

| Ferrous Ion Chelating | Demonstrated metal chelating activity. |

Data sourced from a study on dimeric phenol derivatives. nih.gov

Researchers have synthesized and evaluated novel derivatives of hindered phenols to explore new antioxidants. nih.govsci-hub.st For instance, dimeric forms of 2,6-disubstituted phenols, such as di(2,6-dimethylphenol), have been synthesized and their antioxidant capacities compared to their monomeric precursors and other standard antioxidants. nih.gov Such studies often involve multi-step chemical reactions to create new molecular structures and subsequent evaluation using the aforementioned antioxidant assays. researchgate.netnih.gov The goal is to identify compounds with improved stability, higher antioxidant potency, or other desirable properties. mdpi.comasianpubs.org The synthesis of new polyfunctional compounds, linking the 2,6-dialkylphenol group with other functional moieties, is a promising approach for designing antioxidants with controlled activity. sci-hub.st

Enzymatic Biotransformations Involving Dimethylphenols

Enzymes, particularly monooxygenases, play a crucial role in the metabolism and transformation of phenolic compounds in biological systems. nih.govasm.org These biocatalytic processes are of great interest for both bioremediation and the green synthesis of valuable chemicals. nih.gov

Flavin-dependent monooxygenases are a class of enzymes that catalyze the hydroxylation of aromatic compounds. nih.govlibretexts.org A two-component flavin-dependent monooxygenase system, designated MpdAB, has been identified in Mycobacterium neoaurum B5-4. nih.govasm.org This enzyme system has been shown to hydroxylate 2,6-dimethylphenol (2,6-DMP) at the para-position to produce 2,6-dimethylhydroquinone (B1220660) (2,6-DMHQ). nih.govasm.org The MpdAB system consists of an oxygenase component (MpdA) and a flavin reductase component (MpdB), which utilize NADH and flavin adenine (B156593) dinucleotide (FAD) as cofactors. asm.org Studies on the substrate specificity of monooxygenases are critical for understanding their catalytic mechanisms and potential applications. researchgate.net

The enzymatic hydroxylation of dimethylphenols holds significant potential for the synthesis of important bioactive molecules. nih.gov Vitamin E, a vital fat-soluble antioxidant, is synthesized from precursors that can be generated through microbial or enzymatic processes. nih.govnih.gov The MpdAB monooxygenase system, which hydroxylates 2,6-DMP, has also been found to catalyze the para-hydroxylation of 2,3,6-trimethylphenol (B1330405) (2,3,6-TMP) to form 2,3,5-trimethylhydroquinone (2,3,5-TMHQ). nih.govasm.org This product, 2,3,5-TMHQ, is a key precursor in the industrial synthesis of vitamin E. nih.gov This discovery highlights the potential of using whole-cell or enzyme-based biotransformation systems as a green alternative for producing vitamin E precursors. mdpi.comnih.gov

Table 2: Substrate Conversion by MpdAB Monooxygenase

| Substrate | Product | Significance |

|---|---|---|

| 2,6-Dimethylphenol (2,6-DMP) | 2,6-Dimethylhydroquinone (2,6-DMHQ) | Demonstrates enzyme's hydroxylation capability. nih.govasm.org |

| 2,3,6-Trimethylphenol (2,3,6-TMP) | 2,3,5-Trimethylhydroquinone (2,3,5-TMHQ) | Key precursor for Vitamin E synthesis. nih.govasm.org |

Structure-Activity Relationship (SAR) Studies for Non-Clinical Biological Properties

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. nih.gov For phenolic antioxidants, SAR studies help to elucidate which structural features are critical for their function. csic.es Key factors include the number and position of hydroxyl groups, the nature of other substituents on the aromatic ring, and steric effects. frontiersin.orgresearchgate.net For example, the presence of electron-donating groups generally enhances antioxidant activity, while steric hindrance around the hydroxyl group can increase the stability of the phenoxyl radical. nih.gov These studies are crucial for the rational design of novel compounds with enhanced biological properties, whether for antioxidant applications or other therapeutic purposes. nih.govmdpi.comnih.govchemrxiv.org

Impact of Substituent Modifications on Antioxidative Efficacy

The antioxidant efficacy of phenolic compounds is intricately linked to their molecular structure, particularly the nature and position of substituents on the aromatic ring. In the case of 4-(Ethoxymethyl)-2,6-dimethylphenol, its antioxidant potential is primarily governed by the interplay between the hydroxyl group, the two methyl groups at the ortho positions, and the ethoxymethyl group at the para position.

The two methyl groups at the 2 and 6 positions provide steric hindrance around the phenolic hydroxyl group. This steric bulk is a critical feature for enhancing antioxidant activity as it increases the stability of the resulting phenoxyl radical formed after hydrogen donation to a free radical. This hindrance prevents the radical from undergoing secondary reactions that could lead to pro-oxidant effects.

The substituent at the para position (position 4) plays a significant role in modulating the antioxidant capacity by influencing the bond dissociation enthalpy (BDE) of the phenolic O-H bond. Electron-donating groups at this position are generally known to increase the antioxidant activity by destabilizing the parent phenol molecule and stabilizing the resulting phenoxyl radical through resonance and inductive effects. The ethoxymethyl group (-CH₂OCH₂CH₃) at the para position in this compound is considered to be an electron-donating group. This electron-donating nature is expected to increase the electron density on the phenolic oxygen, thereby weakening the O-H bond and facilitating hydrogen atom transfer to scavenge free radicals.

The following table presents data on the antioxidant activity of various phenolic compounds, illustrating the influence of different substituents.

| Compound | Substituents | Antioxidant Activity Measurement | Result |

| 2,6-Dimethylphenol | Two methyl groups at positions 2 and 6. | Trolox Equivalent Antioxidant Capacity (TEAC) | 0.48 |

| 2,6-Di-tert-butylphenol | Two tert-butyl groups at positions 2 and 6. | Trolox Equivalent Antioxidant Capacity (TEAC) | <0.01 |

| 2,6-Di-tert-butyl-4-methylphenol (BHT) | Two tert-butyl groups at positions 2 and 6, one methyl group at position 4. | Rancimat test, DPPH test | Strong antioxidant |

| 2,6-Di-tert-butyl-4-methoxyphenol | Two tert-butyl groups at positions 2 and 6, one methoxy (B1213986) group at position 4. | Rancimat test | Strong antioxidant |

This table is generated based on available data for related compounds to illustrate structure-activity relationships. Direct experimental data for this compound is not presently available in the cited literature.

Molecular Determinants of Enzyme-Substrate Recognition

The key molecular features of this compound that would influence its recognition by an enzyme include:

The Phenolic Hydroxyl Group: This group can act as both a hydrogen bond donor and acceptor, forming crucial interactions with amino acid residues such as histidine, serine, threonine, and the peptide backbone in an enzyme's active site.

The Aromatic Ring: The phenyl ring can engage in hydrophobic interactions and π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within the binding pocket.

The Para-Ethoxymethyl Group: The ether oxygen in the ethoxymethyl group can act as a hydrogen bond acceptor. The entire ethoxymethyl chain provides a degree of conformational flexibility and can occupy hydrophobic channels or pockets within the enzyme.

Understanding the precise molecular determinants for a specific enzyme would necessitate advanced computational and experimental techniques. Molecular docking studies could be employed to predict the binding mode and affinity of this compound to the active sites of various enzymes. nih.govnih.gov Such studies have been used to explore the binding mechanisms of other phenolic compounds with antioxidant enzymes like catalase and superoxide dismutase, revealing that these molecules can indeed fit into binding pockets of these enzymes. nih.gov Subsequent experimental validation through techniques such as site-directed mutagenesis of the enzyme's active site residues would be required to confirm the specific interactions that govern substrate recognition.

Future Research Directions and Emerging Paradigms

Development of Novel and Sustainable Synthetic Routes for 4-(Ethoxymethyl)-2,6-dimethylphenol

The industrial synthesis of substituted phenols, including 2,6-dimethylphenol (B121312), has traditionally relied on methods that can be energy-intensive and generate significant waste. For instance, 2,6-dimethylphenol is a crucial starting material for polyphenylene oxide resins and is often synthesized from phenol (B47542). google.com One established method involves the reaction of 4-tert-butyl-2,6-dimethylphenol (B188804) with phenol in the presence of an acid catalyst to produce 2,6-dimethylphenol and 4-tert-butylphenol. google.com While effective, this process involves multiple steps, including the initial butylation of phenol and subsequent debutylation. google.com

Future research will likely focus on developing more direct and sustainable synthetic pathways. This includes the exploration of:

Catalytic Systems: Investigating novel catalysts that can improve the selectivity and efficiency of the alkylation and etherification steps required to produce this compound. This could involve the use of solid acid catalysts to replace traditional liquid acids, thereby simplifying catalyst recovery and reducing corrosive waste streams.